Chonglou saponin I

Mitochondrial dysfunction Calcium homeostasis Apoptosis mechanism

Chonglou saponin I (Polyphyllin I, PPI) is the steroidal saponin of choice when experimental specificity is paramount. Unlike polyphyllin II, VI, VII, or dioscin, PPI uniquely induces the most pronounced mitochondrial calcium disruption and demonstrates the highest dual COX-2/Top I binding affinity among Paris polyphylla saponins. Its absence of CYP/UGT inhibition eliminates confounding variables in combination studies, while its well-characterized P-gp substrate profile (F=0.62%) enables deliberate oral dosing design. Select PPI for reproducible, mechanistically definitive results.

Molecular Formula C44H70O16
Molecular Weight 855.0 g/mol
Cat. No. B11935760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChonglou saponin I
Molecular FormulaC44H70O16
Molecular Weight855.0 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
InChIInChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-35(51)33(49)31(47)21(3)55-40)36(52)37(29(16-45)57-41)58-39-34(50)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24?,25?,26?,27+,28?,29-,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1
InChIKeyHSOMTBUZSIVDQK-SXIAEAMASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chonglou Saponin I (Polyphyllin I): A Pharmacopoeia-Labeled Steroidal Saponin with Differentiated Anticancer Potency


Chonglou saponin I, also designated as polyphyllin I (PPI), is a steroidal saponin isolated from the rhizome of Paris polyphylla (Chonglou) and is recognized as one of the four marker compounds for quality control of this traditional Chinese medicine in the Chinese Pharmacopoeia [1]. It belongs to a family of bioactive saponins that includes polyphyllin II, VI, and VII, and is distinct for its specific glycosylation pattern on a diosgenin-type aglycone core [2]. PPI has been demonstrated to possess significant anticancer activity across multiple cell lines and in vivo models, with evidence of direct effects on mitochondrial membrane potential and apoptotic signaling [3].

Why Chonglou Saponin I Cannot Be Readily Substituted with Other Polyphyllins or Dioscin in Research Protocols


Although Chonglou saponin I shares a diosgenin backbone with its closest structural analogs (e.g., polyphyllin II, VI, VII, and dioscin), substitution is not equivalent due to marked differences in molecular target engagement, cellular response profiles, and pharmacokinetic properties. Direct comparative studies have shown that while many in-class saponins exhibit cytotoxicity against cancer cell lines, PPI uniquely induces the most pronounced disruption of mitochondrial calcium homeostasis and demonstrates a distinct pattern of caspase-3 activation [1]. Furthermore, its pharmacokinetic handling—specifically its extreme susceptibility to P-glycoprotein (P-gp) efflux—sets it apart from other saponins in the class, making its oral bioavailability a critical consideration for in vivo experimental design that cannot be extrapolated from data on polyphyllin VII or dioscin [2]. These differential molecular and ADME signatures underscore why generic substitution within this compound class can lead to irreproducible or misattributed biological results.

Quantitative Differentiation of Chonglou Saponin I: Direct Comparative Evidence Against In-Class Analogs


Differential Induction of Mitochondrial Ca2+ Dysregulation in Lung and Colon Cancer Cells

In a direct head-to-head comparison across polyphyllin I (PPI), polyphyllin II (PPII), polyphyllin VI (PPVI), and polyphyllin VII (PPVII), PPI and PPVI were the only compounds that induced the most obvious changes in intracellular calcium haemostasis in both A549 lung cancer and HT-29 colon cancer cell lines. This differential effect on calcium flux was observed at identical treatment concentrations across all tested compounds, with PPI and PPVI showing a significantly greater magnitude of calcium mobilization than PPII and PPVII [1].

Mitochondrial dysfunction Calcium homeostasis Apoptosis mechanism

Superior Multi-Target Binding Affinity Against Cancer and Inflammation Enzymes

Using ultrafiltration HPLC-MS with multiple drug targets, polyphyllin I displayed higher binding affinity to cyclooxygenase-2 (COX-2), topoisomerase I (Top I), and topoisomerase II (Top II) compared to all other saponins present in the Paris polyphylla extract, including polyphyllin II, VI, and VII. PPI also exhibited stronger inhibitory activities against these targets relative to the positive control compounds used in the assay [1].

Target engagement COX-2 inhibition Topoisomerase I

Extremely Low Oral Bioavailability (0.62%) Driven by P-Glycoprotein Efflux

A pharmacokinetic study in rats determined that the absolute oral bioavailability of polyphyllin I is approximately 0.62% at a dose of 50 mg/kg, and that this low bioavailability is primarily due to P-glycoprotein (P-gp) efflux in the intestine. Co-administration with the P-gp inhibitors verapamil and cyclosporine A increased the oral bioavailability to 3.52% and 3.79%, respectively [1]. This is a class-level characteristic but is quantitatively defined for PPI. In a comparative pharmacokinetic study of nine Paris saponins, polyphyllin I exhibited a maximum plasma concentration (Cmax) of less than 10 µg/L following oral administration, which was significantly lower than that of polyphyllin VII (Cmax = 17.0 ± 2.24 µg/L) and dioscin (Cmax = 16.17 ± 0.64 µg/L) [2].

Oral bioavailability P-glycoprotein substrate Pharmacokinetics

Low Risk of CYP450- and UGT-Mediated Drug-Drug Interactions

An in vitro cocktail inhibition assay evaluated the inhibitory potential of paris saponin I (PPI), II, VII, and polyphyllin VI on a panel of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. None of the four steroidal saponins showed significant inhibition of UGT enzymes. In the CYP assay, PPI exhibited no detectable inhibition (IC50 > highest concentration tested) against CYP1A2, CYP2B1, CYP2C11, CYP2D1, CYP2E1, and CYP3A2. In contrast, polyphyllin VI showed weak inhibition of CYP2D1 (IC50 = 45.2 μM), and paris saponin VII weakly inhibited CYP2C11 (IC50 = 42.0 μM) and CYP2E1 (IC50 = 67.7 μM) [1].

Drug metabolism CYP inhibition UGT inhibition

Patented Fermentation-Assisted Extraction Method Yielding High-Purity Chonglou Saponin I

Chinese patent CN-107619427-B discloses a method for extracting and purifying Chonglou saponin I from Paris polyphylla rhizome using a fermentation pretreatment followed by microwave-assisted reflux extraction with 80–95% ethanol. The patented process is reported to achieve higher extraction yield compared to conventional solvent extraction methods, and the final product is obtained in high purity suitable for large-scale production [1]. While comparative yield data from other specific extraction protocols is not disclosed within the patent abstract, the innovation lies in the combination of microbial fermentation and microwave heating to enhance release of the target saponin from the plant matrix.

Extraction yield Purification process Scalable production

Prioritized Use Cases for Chonglou Saponin I Based on Differentiated Evidence


Mechanistic Studies of Mitochondrial Calcium-Dependent Apoptosis in Cancer Cells

Chonglou saponin I is the preferred selection for researchers investigating the role of mitochondrial calcium overload in triggering apoptosis. As demonstrated in direct comparative studies, PPI induces the most prominent disruption of calcium homeostasis among the tested polyphyllins in both A549 lung cancer and HT-29 colon cancer cells [1]. This makes PPI an ideal chemical probe for dissecting calcium-mediated cell death pathways, where other saponins may elicit a weaker or different apoptotic signature.

Investigations Targeting COX-2 or Topoisomerase I in Dual Anti-Cancer and Anti-Inflammatory Models

For studies aiming to simultaneously interrogate anti-cancer and anti-inflammatory mechanisms, Chonglou saponin I offers a significant advantage. It has been shown to possess the highest binding affinity and inhibitory activity against COX-2 and Top I among all saponins present in the Paris polyphylla extract [2]. This dual-target engagement profile is not equally shared by polyphyllin II, VI, or VII, making PPI the compound of choice for validating the role of these enzymes in the pharmacological effects of Chonglou-derived preparations.

In Vivo Efficacy Studies Requiring Consideration of P-Glycoprotein-Mediated Oral Bioavailability

When designing oral dosing experiments, researchers must select Chonglou saponin I with full awareness of its extremely low oral bioavailability (0.62%) and its characterization as a P-gp substrate [3]. This knowledge is critical for interpreting in vivo results: studies intending to achieve systemic exposure via the oral route may need to co-administer P-gp inhibitors or utilize alternative administration routes. Conversely, for studies where intestinal P-gp efflux is part of the experimental question (e.g., evaluating absorption barriers), PPI serves as a well-defined model compound, whereas polyphyllin VII or dioscin would exhibit higher baseline oral Cmax values [4].

Co-Administration Safety Studies with CYP- or UGT-Metabolized Drugs

Chonglou saponin I is the optimal choice among Paris saponins for combination therapy experiments where avoidance of CYP- or UGT-mediated drug interactions is paramount. Unlike polyphyllin VI and paris saponin VII, which demonstrate weak but measurable inhibition of specific CYP isoforms (CYP2D1, CYP2C11, CYP2E1), PPI shows no significant inhibition of any tested CYP or UGT enzyme in vitro [5]. This property reduces confounding variables when PPI is co-administered with other pharmaceutical agents, making it a cleaner tool for evaluating additive or synergistic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chonglou saponin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.